molecular formula C12H11BrN2O B7461748 6-Bromo-3-(2-methylprop-2-enyl)quinazolin-4-one

6-Bromo-3-(2-methylprop-2-enyl)quinazolin-4-one

Cat. No. B7461748
M. Wt: 279.13 g/mol
InChI Key: ILGCOAPWOGLYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(2-methylprop-2-enyl)quinazolin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as Bromo-Quinazolinone and is a derivative of quinazolinone. The unique structure of this compound provides it with several properties that make it suitable for use in various research applications.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-methylprop-2-enyl)quinazolin-4-one is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been found to modulate certain signaling pathways that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that Bromo-Quinazolinone has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 6-Bromo-3-(2-methylprop-2-enyl)quinazolin-4-one in lab experiments is its potential as an anticancer agent. Additionally, it has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research involving 6-Bromo-3-(2-methylprop-2-enyl)quinazolin-4-one. One area of research is in the development of new anticancer agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, research is needed to develop more efficient methods for synthesizing this compound, which may make it more readily available for research purposes.
Conclusion:
6-Bromo-3-(2-methylprop-2-enyl)quinazolin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been found to possess several properties that make it suitable for use in various research applications, including its potential as an anticancer agent and its anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 6-Bromo-3-(2-methylprop-2-enyl)quinazolin-4-one is a complex process that requires expertise in organic chemistry. The most common method for synthesizing this compound involves the reaction of 6-bromo-2-chloroquinazolin-4-one with isobutene in the presence of a palladium catalyst. This reaction results in the formation of the desired compound, which can be purified through various methods such as recrystallization and column chromatography.

Scientific Research Applications

Bromo-Quinazolinone has several potential applications in scientific research. One of the primary areas of research for this compound is in the field of medicinal chemistry. Studies have shown that this compound has potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

6-bromo-3-(2-methylprop-2-enyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-8(2)6-15-7-14-11-4-3-9(13)5-10(11)12(15)16/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGCOAPWOGLYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C=NC2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-(2-methylprop-2-enyl)quinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.